2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C12H20FNO4 It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoroacetic acid moiety
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development , suggesting that it may interact with specific proteins for targeted protein degradation.
Mode of Action
As a semi-flexible linker in PROTAC development, it likely facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This interaction leads to the ubiquitination and subsequent degradation of the target protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluoroacetic acid moiety is introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroacetic acid moiety.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the corresponding free amine.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methoxyacetic acid
- 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}-2-fluoroacetic acid
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBHSIVIQUFUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784989-48-5 | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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